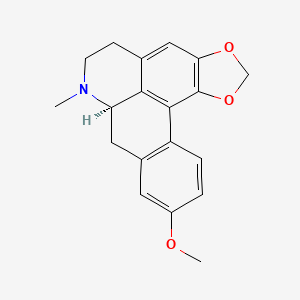
(-)-Isolaureline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isolaureline is an alkaloid compound that has been identified in various plant species, including Liriodendron tulipifera and Annona muricata . It is known for its complex structure and potential biological activities. The compound has garnered interest due to its presence in traditional medicinal plants and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isolaureline involves several steps, typically starting from simpler organic molecules. One common synthetic route involves the construction of the core structure through a series of cyclization reactions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of isolaureline is less common due to its complex structure and the availability of natural sources. Extraction from plants like Annona muricata is a more feasible method for obtaining isolaureline in significant quantities . The extraction process involves the use of solvents such as ethanol or methanol, followed by purification steps to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Isolaureline undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in isolaureline, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can introduce new functional groups into the isolaureline structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups into the molecule .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying alkaloid synthesis and reactivity.
Biology: Research has shown that isolaureline can interact with various biological targets, making it a candidate for studying cellular processes.
Medicine: The compound has demonstrated potential therapeutic effects, including anti-cancer and anti-diabetic activities
Mécanisme D'action
The mechanism of action of isolaureline involves its interaction with specific molecular targets. For instance, it has been shown to bind to serotonin receptors, acting as an antagonist or modulator . Additionally, isolaureline can inhibit the activity of certain enzymes, thereby affecting various biochemical pathways. The compound’s ability to interact with multiple targets makes it a versatile molecule for therapeutic applications .
Comparaison Avec Des Composés Similaires
Isolaureline is part of a group of alkaloids that share similar structural features. Some of the similar compounds include:
Anonaine: Another alkaloid found in Annona muricata, known for its anti-cancer properties.
Coclaurine: A benzyltetrahydroisoquinoline alkaloid with various pharmacological activities.
Compared to these compounds, isolaureline stands out due to its unique binding properties and broader range of biological activities .
Propriétés
Numéro CAS |
475-84-3 |
|---|---|
Formule moléculaire |
C19H19NO3 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
(12R)-16-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene |
InChI |
InChI=1S/C19H19NO3/c1-20-6-5-11-9-16-19(23-10-22-16)18-14-4-3-13(21-2)7-12(14)8-15(20)17(11)18/h3-4,7,9,15H,5-6,8,10H2,1-2H3/t15-/m1/s1 |
Clé InChI |
GXFOBPWUVXXUIF-OAHLLOKOSA-N |
SMILES isomérique |
CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C=CC(=C5)OC)OCO3 |
SMILES canonique |
CN1CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5)OC)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


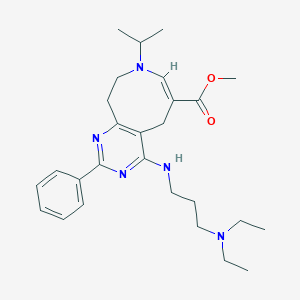
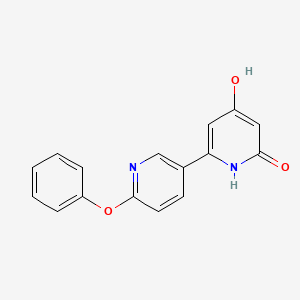

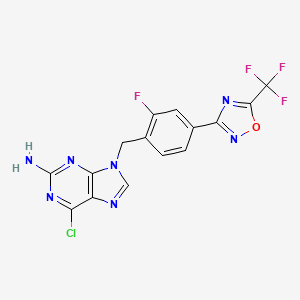
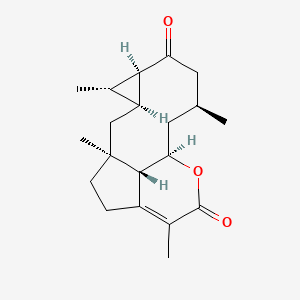
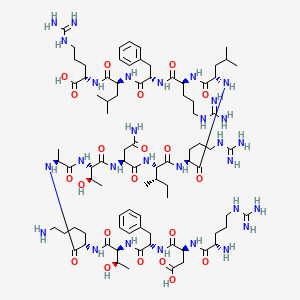

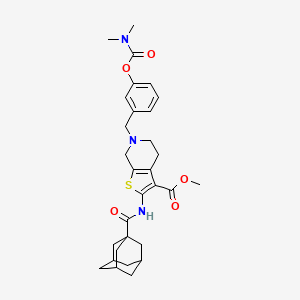


![N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide](/img/structure/B12380735.png)
![tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380738.png)


